Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a methoxy group, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoate.
Reduction: 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(5-substituted-2-methoxyphenyl)-2-hydroxypropanoate derivatives.
Scientific Research Applications
Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The hydroxypropanoate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-2-hydroxyphenyl)-2-hydroxypropanoate
- Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate
- Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy substituents on the aromatic ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C11H13ClO4 |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO4/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
KGLZLHXTROBXFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(C(=O)OC)O |
Origin of Product |
United States |
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